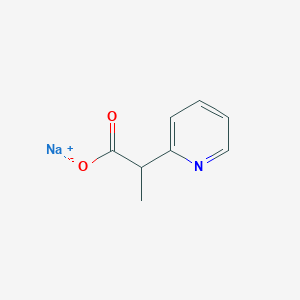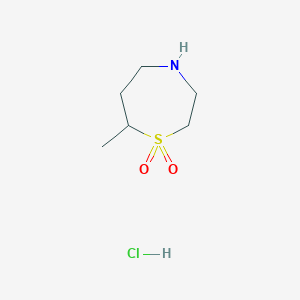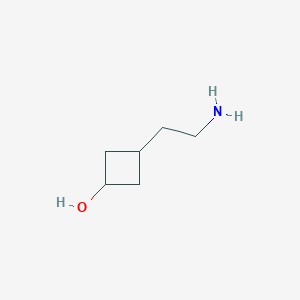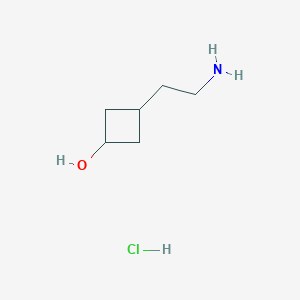
Sodium 2-(pyridin-2-yl)propanoate
Übersicht
Beschreibung
Sodium 2-(pyridin-2-yl)propanoate is a chemical compound with the CAS Number: 1803598-27-7 . It has a molecular weight of 173.15 and its molecular formula is C8H8NNaO2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Sodium 2-(pyridin-2-yl)propanoate is 1S/C8H9NO2.Na/c1-6(8(10)11)7-4-2-3-5-9-7;/h2-6H,1H3,(H,10,11);/q;+1/p-1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Sodium 2-(pyridin-2-yl)propanoate is a solid at room temperature . It should be stored in an inert atmosphere at room temperature . .Wissenschaftliche Forschungsanwendungen
Pharmacology: Anti-Fibrotic Activity
Sodium 2-(pyridin-2-yl)propanoate derivatives have been synthesized and studied for their potential anti-fibrotic activities. These compounds have shown promising results against fibrosis, which is a critical pathological feature in chronic diseases affecting various organs . The derivatives exhibit inhibitory effects on collagen expression and hydroxyproline content in cell culture, suggesting their potential as novel anti-fibrotic drugs .
Medicinal Chemistry: Drug Synthesis
In medicinal chemistry, Sodium 2-(pyridin-2-yl)propanoate serves as a building block for the synthesis of pyrimidine derivatives. These derivatives are designed to possess a wide range of pharmacological activities and are considered privileged structures in drug discovery . They are explored for their antimicrobial, antiviral, antitumor, and anti-fibrotic properties .
Material Science: Chemical Properties Analysis
The compound’s chemical properties, such as purity and molecular weight, are crucial for its application in material science. It is used to understand the interaction of materials at the molecular level and to develop new materials with desired properties .
Analytical Chemistry: Method Development
In analytical chemistry, Sodium 2-(pyridin-2-yl)propanoate may be used in the development of analytical methods for the detection and quantification of various substances. Its stable structure can serve as a standard or reference in chromatographic and spectroscopic techniques .
Biochemistry: Enzyme Inhibition
Research in biochemistry has explored the use of Sodium 2-(pyridin-2-yl)propanoate derivatives as enzyme inhibitors. These compounds can modulate the activity of enzymes involved in disease processes, providing insights into therapeutic interventions .
Chemical Synthesis: Heterocyclic Compound Libraries
Sodium 2-(pyridin-2-yl)propanoate is employed in the construction of heterocyclic compound libraries. These libraries are essential for screening compounds with potential biological activities and for the rapid development of new drugs .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and handle potential exposure .
Eigenschaften
IUPAC Name |
sodium;2-pyridin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.Na/c1-6(8(10)11)7-4-2-3-5-9-7;/h2-6H,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSJRIIGONCIIK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803598-27-7 | |
| Record name | sodium 2-(pyridin-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)







![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)